molecular formula C17H20N6O4S B10800108 Ruxolitinib sulfate

Ruxolitinib sulfate

Cat. No.: B10800108
M. Wt: 404.4 g/mol
InChI Key: LGJWVXWQCTZSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of INCB018424 sulfate involves multiple steps, starting from commercially available starting materialsThe final step involves the sulfonation to form the sulfate salt .

Industrial Production Methods

Industrial production of INCB018424 sulfate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

INCB018424 sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of INCB018424 sulfate, which can be further studied for their pharmacological properties .

Mechanism of Action

INCB018424 sulfate exerts its effects by selectively inhibiting JAK1 and JAK2, which are tyrosine kinases involved in cytokine signaling and hematopoiesis. By inhibiting these kinases, the compound blocks the dysregulated cell signaling pathways, preventing abnormal blood cell proliferation and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

INCB018424 sulfate is unique due to its high selectivity for JAK1 and JAK2, which results in a favorable safety profile and efficacy in treating myeloproliferative disorders. Its ability to reduce splenomegaly and improve symptoms in patients with myelofibrosis sets it apart from other JAK inhibitors .

Properties

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJWVXWQCTZSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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